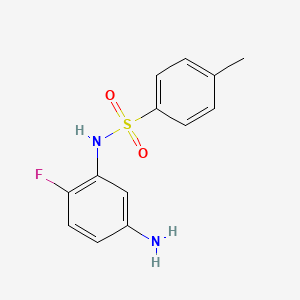
2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, also known as THPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THPPA belongs to the class of pyridine derivatives and has been found to exhibit potent analgesic and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves the modulation of ion channels in sensory neurons. This compound has been found to selectively activate the TRPA1 ion channel, which is involved in the transmission of pain signals. Activation of TRPA1 by this compound leads to the influx of calcium ions into the sensory neurons, which results in the release of neurotransmitters that modulate pain transmission.
This compound has also been found to inhibit the activity of the P2X7 ion channel, which is involved in the production of pro-inflammatory cytokines and chemokines. Inhibition of P2X7 by this compound leads to the reduction of inflammation in various tissues.
Biochemical and physiological effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has been shown to reduce pain sensitivity and increase pain threshold by modulating the activity of ion channels in sensory neurons. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is its potent analgesic and anti-inflammatory effects. This compound has been found to be effective in animal models of acute and chronic pain as well as various inflammatory diseases. This compound has also been shown to be selective for TRPA1 and P2X7 ion channels, which reduces the risk of off-target effects.
One of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its duration of action. These limitations can be addressed by developing more soluble analogs of this compound and optimizing the dosing regimen.
Zukünftige Richtungen
There are several future directions for research on 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide. One area of research is the development of more soluble analogs of this compound that can be administered in vivo. Another area of research is the optimization of the dosing regimen to maximize the duration of action of this compound.
This compound has also been found to exhibit potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative diseases. Future research can focus on exploring the therapeutic potential of this compound in these diseases and identifying the underlying mechanisms of action.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits potent analgesic and anti-inflammatory effects by modulating the activity of ion channels in sensory neurons. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound has the potential to be a promising therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves a multi-step process that begins with the reaction of 2-fluorophenol with 2-bromoethanol to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 2-(pyridin-4-yl)methylthiophene-3-carbaldehyde to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the field of pain management. This compound has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. It has been shown to reduce pain sensitivity and increase pain threshold by modulating the activity of ion channels in sensory neurons.
This compound has also been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has been shown to reduce inflammation in animal models of arthritis, colitis, and neuroinflammation.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-15-3-1-2-4-17(15)23-11-18(22)21-10-13-5-7-20-16(9-13)14-6-8-24-12-14/h1-9,12H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRWZJNCRXFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2950667.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2950668.png)
![1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2950669.png)

![N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2950675.png)
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950680.png)
![N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2950681.png)


![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950685.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide](/img/structure/B2950686.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2950689.png)
![5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-amine](/img/structure/B2950690.png)